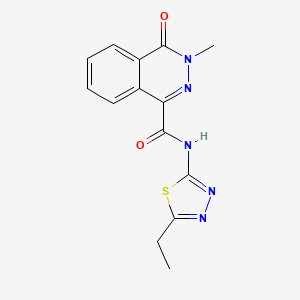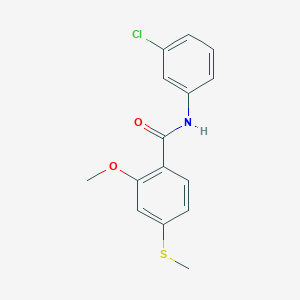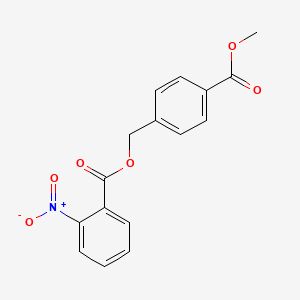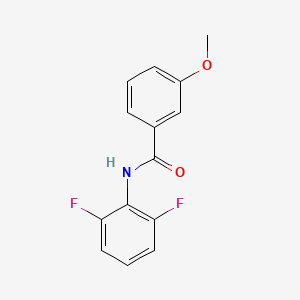
4-benzoylphenyl methyl(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoylphenyl methyl(4-methylphenyl)carbamate, also known as benzoylphenylurea, is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is not fully understood. However, it is known to inhibit the activity of chitin synthase, an enzyme that is essential for the production of chitin, a major component of the exoskeleton of insects. This inhibition leads to the death of the insect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate are not fully understood. However, it has been found to have a low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is its low toxicity to mammals and birds, making it a safe insecticide to use in agriculture. In addition, it has been found to have antihistamine properties, which make it effective in treating allergies and asthma. However, one of the limitations of using 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate in lab experiments is that it is not water-soluble, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the research of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate. One possible direction is to study its potential as an antifungal agent. Another possible direction is to study its potential as a tool for studying the mechanism of action of various enzymes. Additionally, research could be done to develop more water-soluble derivatives of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate, which would make it easier to use in aqueous solutions.
Conclusion:
In conclusion, 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a chemical compound that has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. Its low toxicity to mammals and birds makes it a safe insecticide to use in agriculture, and its antihistamine properties make it effective in treating allergies and asthma. Future research could explore its potential as an antifungal agent and as a tool for studying the mechanism of action of various enzymes.
Synthesemethoden
The synthesis of 4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate is a relatively simple process. It can be synthesized by reacting 4-methylphenyl isocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
4-4-benzoylphenyl methyl(4-methylphenyl)carbamatel methyl(4-methylphenyl)carbamate has been used extensively in scientific research. It has been found to have a wide range of applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, it has been used as an insecticide to control pests such as caterpillars, aphids, and beetles. In medicine, it has been used as an antihistamine to treat allergies and asthma. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-8-12-19(13-9-16)23(2)22(25)26-20-14-10-18(11-15-20)21(24)17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZFXICMCCEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)


![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

